N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as EMD 534085 or TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor (HER2) tyrosine kinase. It was initially synthesized by Takeda Pharmaceutical Company Limited and has been studied for its potential use in cancer therapy.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits the activity of HER2 by binding to the ATP-binding site of the kinase domain of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to decreased cell proliferation and increased cell death in HER2-positive breast cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been shown to have potent antitumor activity in preclinical studies. In HER2-positive breast cancer cell lines, N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits cell proliferation and induces cell death in a dose-dependent manner. In vivo studies have shown that N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits tumor growth in HER2-positive breast cancer xenograft models. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has also been shown to have minimal toxicity in non-tumor-bearing animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 in lab experiments is its potency and specificity for HER2. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of HER2 in cancer. One limitation of using N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 in lab experiments is its solubility. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 is poorly soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085. One direction is the development of more potent and selective inhibitors of HER2. Another direction is the investigation of the role of HER2 in other types of cancer, such as gastric cancer and lung cancer. Additionally, the combination of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 with other anticancer agents, such as chemotherapy and immunotherapy, could be explored to enhance its antitumor activity.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of HER2-positive breast cancer. HER2 is a receptor tyrosine kinase that is overexpressed in approximately 25% of breast cancers. Overexpression of HER2 leads to increased cell proliferation, survival, and migration, making it an attractive target for cancer therapy. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits the activity of HER2, leading to decreased cell proliferation and increased cell death in HER2-positive breast cancer cells.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-19-9-7-18(8-10-19)22-20(24)21-17-5-3-16(4-6-17)15-23-11-13-25-14-12-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBDSNRVARGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.